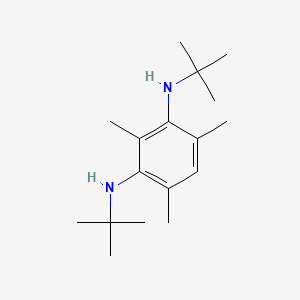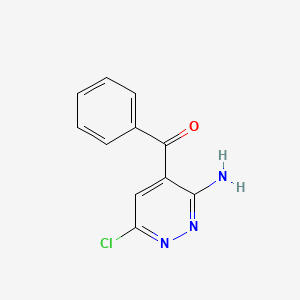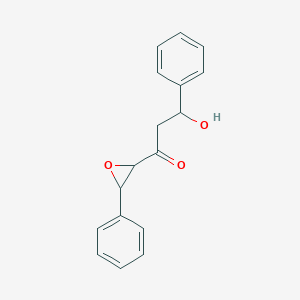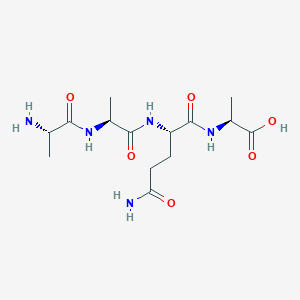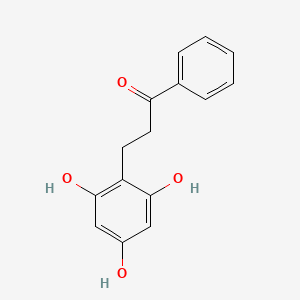
1-Phenyl-3-(2,4,6-trihydroxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(2,4,6-trihydroxyphenyl)propan-1-one is an organic compound with the molecular formula C15H14O4 and a molecular weight of 258.27 g/mol . This compound is known for its unique structure, which includes a phenyl group and a trihydroxyphenyl group connected by a propanone chain. It is also referred to as 2’,4’,6’-trihydroxydihydrochalcone .
Métodos De Preparación
The synthesis of 1-Phenyl-3-(2,4,6-trihydroxyphenyl)propan-1-one can be achieved through various synthetic routes. One common method involves the condensation of benzaldehyde with 2,4,6-trihydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol solution at room temperature, followed by acidification to obtain the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-Phenyl-3-(2,4,6-trihydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .
Aplicaciones Científicas De Investigación
1-Phenyl-3-(2,4,6-trihydroxyphenyl)propan-1-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-Phenyl-3-(2,4,6-trihydroxyphenyl)propan-1-one exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals and preventing cellular damage . Additionally, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines .
Comparación Con Compuestos Similares
1-Phenyl-3-(2,4,6-trihydroxyphenyl)propan-1-one can be compared with other similar compounds, such as:
3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one: This compound has a similar structure but with an additional hydroxyl group on the phenyl ring.
1-(4-Hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one: This compound features methoxy groups instead of hydroxyl groups, which can alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific arrangement of hydroxyl groups, which contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
143999-64-8 |
|---|---|
Fórmula molecular |
C15H14O4 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
1-phenyl-3-(2,4,6-trihydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H14O4/c16-11-8-14(18)12(15(19)9-11)6-7-13(17)10-4-2-1-3-5-10/h1-5,8-9,16,18-19H,6-7H2 |
Clave InChI |
MJMLIDPLFUKOQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CCC2=C(C=C(C=C2O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


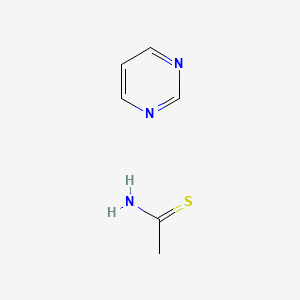

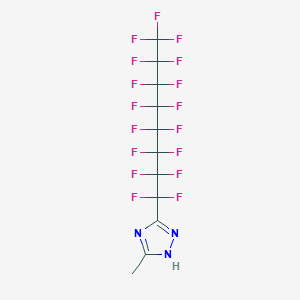
![3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15161981.png)
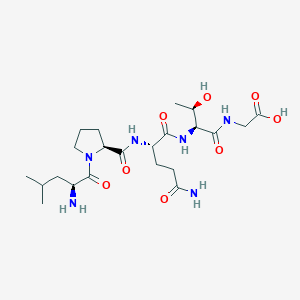
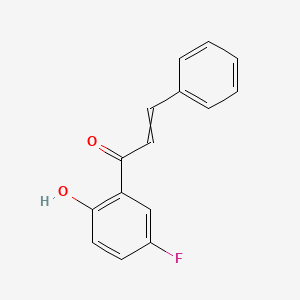
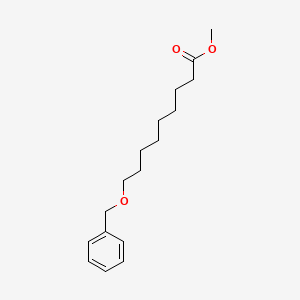
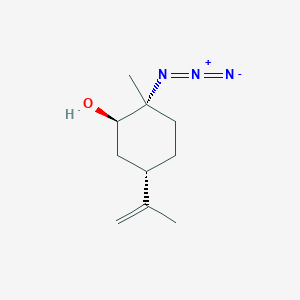
![([1,1'-Biphenyl]-4,4'-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone}](/img/structure/B15161997.png)
